![molecular formula C7H15NO2S2 B555384 S-(tert-Butylthio)-L-cysteine CAS No. 30044-51-0](/img/structure/B555384.png)
S-(tert-Butylthio)-L-cysteine
Overview
Description
Synthesis Analysis
S-BTC may be used to introduce synthetically useful S-tert-butylthio groups into peptides . It is used as a protecting group for cysteine in peptide synthesis.Molecular Structure Analysis
The molecular formula of S-BTC is C7H15NO2S2 . The InChI string is 1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 .Chemical Reactions Analysis
S-BTC is used in peptide synthesis to introduce synthetically useful S-tert-butylthio groups into peptides . It has been used in the synthesis of insulin analogs and in the conversion of acyl chlorides to the thioester .Physical And Chemical Properties Analysis
S-BTC is a white to faint yellow powder . It has a molecular weight of 209.33 (anhydrous basis) .Scientific Research Applications
Peptide Synthesis
“s-tert-Butylmercapto-L-cysteine” is used in peptide synthesis . It enables the controlled protection and deprotection of cysteine residues, which facilitates the synthesis of complex peptides containing cysteine.
Study of Cysteine in Peptides and Proteins
This compound allows researchers to study the structural and functional roles of cysteine in peptides and proteins. By introducing synthetically useful S-tert-butylthio groups into peptides, it provides a means to investigate how cysteine contributes to the properties of these biomolecules .
Mechanism of Action
Target of Action
S-tert-Butylmercapto-L-cysteine, also known as S-(tert-Butylthio)-L-cysteine, H-CYS(STBU)-OH, or S-tert-Butylthio-L-cysteine, is a derivative of the amino acid cysteine
Mode of Action
The compound is used to introduce synthetically useful S-tert-butylthio groups into peptides . This modification can alter the properties of the peptides, potentially influencing their stability, activity, or interactions with other molecules.
Result of Action
The molecular and cellular effects of S-tert-Butylmercapto-L-cysteine’s action would depend on the specific peptides it modifies. By introducing S-tert-butylthio groups into peptides, it could potentially alter their activity, stability, or interactions with other molecules .
properties
IUPAC Name |
(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMBHZTWEDJDRC-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952437 | |
Record name | 3-(tert-Butyldisulfanyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(tert-Butylthio)-L-cysteine | |
CAS RN |
30044-51-0 | |
Record name | 3-[(1,1-Dimethylethyl)dithio]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30044-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(tert-Butyldisulfanyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(tert-butylthio)-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes S-tert-Butylmercapto-L-cysteine useful in synthesizing molecules like dendrimers and polymers?
A1: S-tert-Butylmercapto-L-cysteine possesses several features that make it a valuable building block:
- Presence of reactive groups: It contains a carboxyl group, an amine group, and a tert-butylthio group. These allow for diverse chemical reactions, enabling its incorporation into various molecular structures. [, ]
- Controlled assembly: The tert-butylthio group can be selectively removed under reducing conditions, offering a way to control the assembly and properties of the final molecules. []
Q2: Can you elaborate on the application of S-tert-Butylmercapto-L-cysteine in drug delivery systems?
A2: The research highlights the use of S-tert-Butylmercapto-L-cysteine in creating reduction-responsive polypeptide micelles for drug delivery: []
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